N-[3-[(4S)-2-amino-4-methyl-1-[(2S,4S)-2-methyloxan-4-yl]-6-oxo-5H-pyrimidin-4-yl]-2-chlorophenyl]-3-cyanobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UCB7362 is an orally available and potent inhibitor of plasmepsin X, an aspartyl protease produced by the malaria parasite Plasmodium falciparum. This compound has demonstrated significant antimalarial activity by inhibiting the reproduction of the parasite .
Preparation Methods
The synthesis of UCB7362 involves the optimization of an aspartyl protease binding scaffold. The preparation method includes dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to achieve a mother liquor concentration of 40 mg/mL . Detailed synthetic routes and reaction conditions are available in the supporting information of the published research .
Chemical Reactions Analysis
UCB7362 undergoes various chemical reactions, including inhibition of plasmepsin X with an IC50 of 7 nM . The compound exhibits significantly higher potency against plasmepsin X compared to plasmepsin IX, with an IC50 of 142 nM for the latter . Common reagents and conditions used in these reactions include DMSO as a solvent. The major product formed from these reactions is the inhibition of the malaria parasite’s reproduction .
Scientific Research Applications
UCB7362 has been extensively studied for its antimalarial properties. It has shown high potency in biochemical, in vitro, and in vivo studies . The compound is used in scientific research to understand the mechanisms of malaria parasite egress and invasion of erythrocytes, development of functional liver merozoites, and blocking transmission to mosquitoes . Additionally, UCB7362 is being investigated for its potential to treat malaria by achieving a significant reduction in asexual blood-stage parasites .
Mechanism of Action
UCB7362 exerts its effects by binding to and inhibiting plasmepsin X, an essential aspartyl protease produced by the malaria parasite Plasmodium falciparum . Plasmepsin X controls parasite egress and invasion of erythrocytes, making it a critical target for antimalarial therapy . By inhibiting plasmepsin X, UCB7362 disrupts the malaria parasite life cycle and prevents its reproduction .
Comparison with Similar Compounds
UCB7362 is compared with other plasmepsin inhibitors, such as plasmepsin IX inhibitors. UCB7362 demonstrates higher potency and selectivity against plasmepsin X compared to plasmepsin IX . Similar compounds include other plasmepsin inhibitors that target different stages of the malaria parasite life cycle .
Properties
Plasmepsins are aspartic acid proteases produced by malaria _Plasmodium_ parasites. Several plasmepsins have been identified, and each one of them has a specific function. Plasmepsin X (PMX) controls parasite egress and invasion of erythrocytes and is essential during the red blood cell stages. UCB7362 binds to and inhibits PMX, disrupting the malaria parasite life cycle. | |
Molecular Formula |
C25H26ClN5O3 |
Molecular Weight |
480.0 g/mol |
IUPAC Name |
N-[3-[(4S)-2-amino-4-methyl-1-[(2S,4S)-2-methyloxan-4-yl]-6-oxo-5H-pyrimidin-4-yl]-2-chlorophenyl]-3-cyanobenzamide |
InChI |
InChI=1S/C25H26ClN5O3/c1-15-11-18(9-10-34-15)31-21(32)13-25(2,30-24(31)28)19-7-4-8-20(22(19)26)29-23(33)17-6-3-5-16(12-17)14-27/h3-8,12,15,18H,9-11,13H2,1-2H3,(H2,28,30)(H,29,33)/t15-,18-,25-/m0/s1 |
InChI Key |
AWSRDDSRQUJMAJ-LCAJTWGOSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](CCO1)N2C(=O)C[C@@](N=C2N)(C)C3=C(C(=CC=C3)NC(=O)C4=CC=CC(=C4)C#N)Cl |
Canonical SMILES |
CC1CC(CCO1)N2C(=O)CC(N=C2N)(C)C3=C(C(=CC=C3)NC(=O)C4=CC=CC(=C4)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.